molecular formula C20H26N2O3S B2686552 N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide CAS No. 896296-62-1

N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide

Cat. No.: B2686552
CAS No.: 896296-62-1
M. Wt: 374.5
InChI Key: NQWVHPCEFWWPCY-UHFFFAOYSA-N
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Description

N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide typically involves the condensation of a thiophene derivative with a benzamido compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .

Scientific Research Applications

N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of the pentyloxybenzamido group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N,4,5-trimethyl-2-[(3-pentoxybenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-5-6-7-11-25-16-10-8-9-15(12-16)18(23)22-20-17(19(24)21-4)13(2)14(3)26-20/h8-10,12H,5-7,11H2,1-4H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWVHPCEFWWPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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